molecular formula C16H8O6 B12860542 [1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid

[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid

Cat. No.: B12860542
M. Wt: 296.23 g/mol
InChI Key: IPFSIVVOJSEJOL-UHFFFAOYSA-N
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Description

[1]Benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid is a polycyclic aromatic compound featuring fused benzofuran rings with two carboxylic acid substituents at positions 2 and 6.

Properties

Molecular Formula

C16H8O6

Molecular Weight

296.23 g/mol

IUPAC Name

[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid

InChI

InChI=1S/C16H8O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H,(H,17,18)(H,19,20)

InChI Key

IPFSIVVOJSEJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C=C(O4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are commonly used to produce large quantities of these compounds . The choice of industrial methods depends on the desired scale, purity, and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological and pharmacological properties .

Scientific Research Applications

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I, leading to its biological effects . The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key differences include:

  • Core Structure: The target compound’s fused benzofuran system contrasts with the purinone backbone of 6e, leading to divergent conjugation and reactivity.
  • Functional Groups: Carboxylic acids (target) vs. sulfanyl and hydrazono groups (6e) result in distinct solubility, acidity, and intermolecular interactions.

Physicochemical Properties

While direct data for [1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid are absent, inferences can be drawn from related dicarboxylic acids:

Property Target Compound (Expected) 6e (From )
Melting Point >300°C (predicted for rigid aromatics) >300°C
Solubility Low in polar solvents (carboxylic acids) Likely low (aromatic purinone)
Spectral Features Broad O-H stretches (IR), aromatic C=O (NMR) NH stretches at 3,300 cm⁻¹, C=O at 1,692 cm⁻¹

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